trans-Cotinine Amide

Vue d'ensemble

Description

trans-Cotinine Amide: is a derivative of cotinine, which is the primary metabolite of nicotine Cotinine itself is known for its psychoactive properties and potential therapeutic effects

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cotinine Amide typically involves the amidation of cotinine. One common method is the reaction of cotinine with an appropriate amine under controlled conditions. The reaction can be catalyzed by various agents, including transition metals or enzymes, to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. Techniques such as electrosynthesis have been explored for the preparation of amides, offering a greener and more sustainable approach .

Analyse Des Réactions Chimiques

Types of Reactions: trans-Cotinine Amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Applications De Recherche Scientifique

Therapeutic Applications

Research indicates that trans-Cotinine Amide may exhibit several therapeutic benefits similar to those of cotinine, particularly in treating neurological conditions. Key areas of investigation include:

- Neuroprotection : Studies suggest that this compound may have neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

- Psychiatric Disorders : The compound is being explored for its effects on depression, PTSD, and schizophrenia, with preliminary findings indicating a positive influence on neurotransmitter systems .

- Cognitive Enhancement : There is ongoing research into its potential role in enhancing cognitive functions, possibly through modulation of cholinergic and dopaminergic pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities between this compound and other related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amide group attached to pyridine ring | Potential neuroprotective effects |

| Cotinine N-Oxide | N-oxidized form of cotinine | Different metabolic pathways |

| Trans-3-Hydroxycotinine | Hydroxyl group addition | Influences neurotransmission |

| Nicotine | Alkaloid structure with pyridine | Addictive properties |

This table illustrates how this compound stands out due to its unique amide functionality while retaining some biological characteristics associated with nicotine metabolism.

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Neuroprotective Effects : A study investigating the neuroprotective effects of this compound on neuronal cell lines demonstrated significant reductions in oxidative stress markers compared to control groups. This suggests a potential application in neurodegenerative disease management.

- Behavioral Studies : Research involving animal models has shown that administration of this compound can lead to improvements in behaviors associated with anxiety and depression, indicating its potential as a treatment option for mood disorders.

- Pharmacokinetics : Studies have assessed the pharmacokinetic profile of this compound, revealing favorable absorption and distribution characteristics that support its potential use in clinical settings .

Mécanisme D'action

The mechanism of action of trans-Cotinine Amide involves its interaction with specific molecular targets. It is known to modulate nicotinic acetylcholine receptors, similar to cotinine. This modulation can lead to various physiological effects, including enhanced cognitive function and neuroprotection. The compound may also interact with other protein targets, influencing signaling pathways involved in memory and cognition .

Comparaison Avec Des Composés Similaires

Cotinine: The primary metabolite of nicotine, known for its psychoactive properties.

trans-3’-Hydroxycotinine: Another metabolite of nicotine with distinct biological effects.

Nornicotine: A minor alkaloid and metabolite of nicotine, with its own unique properties.

Uniqueness of trans-Cotinine Amide: this compound is unique due to its specific amide structure, which imparts different chemical and biological properties compared to its parent compound, cotinine. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Activité Biologique

trans-Cotinine Amide is a derivative of cotinine, the primary metabolite of nicotine, which has garnered attention due to its potential therapeutic effects on various neurological conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological potential, and relevant research findings.

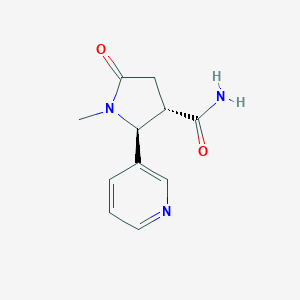

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol. The compound features an amide group attached to a pyridine ring, which is crucial for its biological interactions. This structural characteristic allows this compound to retain some beneficial properties associated with nicotine while potentially reducing adverse effects.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Functional Group | Amide |

| Biological Activity | Potential neuroprotective effects |

Target Interaction

This compound primarily targets the central nervous system (CNS). It is believed to interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter systems, particularly dopamine pathways. This interaction may lead to enhanced cognitive functions and neuroprotection.

Mode of Action

The compound binds to MD2 in microglial cells, inhibiting the expression of pro-inflammatory factors. Additionally, it activates the Akt/GSK3/synaptophysin pathway, which plays a significant role in synaptic density and plasticity—critical for learning and memory.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound is absorbed through various routes, with studies indicating effective penetration across the blood-brain barrier (BBB).

- Distribution : Once in circulation, this compound distributes throughout the body, with a notable accumulation in brain tissues.

- Metabolism : Its metabolic pathways are similar to those of cotinine, involving cytochrome P450 enzymes.

- Excretion : The compound is primarily excreted through urine, with a small percentage remaining unchanged.

Biological Activity and Therapeutic Applications

Research indicates that this compound may offer several therapeutic benefits:

- Neuroprotection : Studies suggest that it may protect against neuroinflammation and oxidative stress, enhancing neuronal survival.

- Cognitive Enhancement : The compound has shown potential in improving memory and executive function in animal models.

- Treatment of Neurological Disorders : Given its similarities to cotinine, this compound is being investigated for its efficacy in treating conditions such as Alzheimer's disease, Parkinson's disease, and depression.

Case Studies

-

Neuroprotective Effects :

A study demonstrated that this compound reduced neuronal death in models of neurodegeneration by modulating inflammatory responses in microglia cells. -

Cognitive Function Improvement :

In a controlled trial involving rodents, administration of this compound resulted in significant improvements in spatial memory tasks compared to control groups . -

Receptor Interaction Studies :

Research has shown that this compound exhibits binding affinity for nAChRs similar to that of cotinine but with altered potency profiles, suggesting a modified mechanism of action that could lead to fewer side effects .

Propriétés

IUPAC Name |

(2S,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-14-9(15)5-8(11(12)16)10(14)7-3-2-4-13-6-7/h2-4,6,8,10H,5H2,1H3,(H2,12,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSFDDFFDPVFF-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587764 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939437-34-0 | |

| Record name | (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.